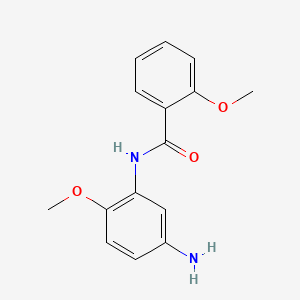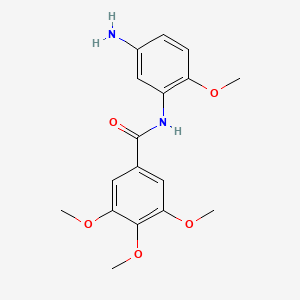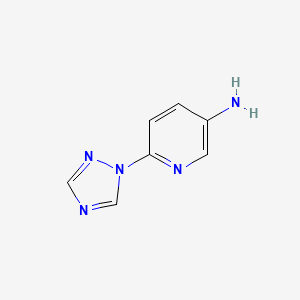
6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine
Overview
Description
“6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine” is a compound that contains a triazole ring system and an amine group attached to a pyridine ring . It has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . In medicinal chemistry, it is used as a starting material for the synthesis of drug compounds, such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been confirmed by various spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives have been studied in the context of their potential as anticancer agents . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives have been characterized using various spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications
Molecular and Crystal Structure Analysis
- The study of the molecular and crystal structure of related triazole compounds reveals detailed insights into their crystalline forms and intermolecular interactions. For instance, Dolzhenko et al. (2011) analyzed the crystal structure of a similar compound, highlighting the arrangement in chains generated by intermolecular NH···N hydrogen bonds, which is crucial for understanding the compound's solid-state behavior (Dolzhenko et al., 2011).
Coordination Chemistry and Complex Formation
- Research on Rh(III) complexes with pyridyl triazole ligands, as conducted by Burke et al. (2004), showcases the preparation and structural determination of mixed ligand polypyridine type complexes. This work is pivotal for exploring the coordination chemistry of triazole-containing ligands and their potential applications in catalysis and materials science (Burke et al., 2004).
Synthesis of Bioactive Compounds
- The synthesis of new compounds starting from isonicotinic acid hydrazide, which leads to the formation of triazoles with antimicrobial activities, as demonstrated by Bayrak et al. (2009), underscores the potential of triazoles in developing new therapeutic agents. Their antimicrobial activity study highlights the bioactive potential of these compounds (Bayrak et al., 2009).
Anticancer Evaluation
- The exploration of triazole derivatives for anticancer activity, as in the work by Abdo and Kamel (2015), provides a foundation for the development of new anticancer agents. They synthesized a series of compounds and tested them against various cancer cell lines, identifying several derivatives with significant cytotoxicity (Abdo & Kamel, 2015).
Catalytic Applications
- The synthesis and application of ruthenium complexes bearing NNN click-based ligands, as investigated by Sole et al. (2019), demonstrate the catalytic potential of triazole-containing compounds. These complexes were shown to be efficient catalysts for the hydrogenation of ketones and aldehydes, highlighting their importance in synthetic chemistry (Sole et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some compounds have been found to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the folding and assembly of proteins, leading to the degradation of client proteins .
Biochemical Pathways
For example, inhibition of HSP90 can disrupt numerous cellular processes, as this protein is involved in the folding and assembly of many client proteins .
Pharmacokinetics
The solubility of similar compounds in organic diluents has been found to be a key factor influencing their efficiency as extractants .
Result of Action
Similar compounds have been found to exhibit significant binding affinity to hsp90α, leading to potent anti-proliferative activities .
Action Environment
It’s worth noting that the chemical structure of similar compounds has been found to influence their ability to form grid-like metal complexes .
properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-1-2-7(10-3-6)12-5-9-4-11-12/h1-5H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZQQUPRQNILGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

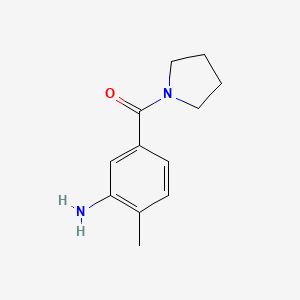
![3-[4-(2-Methoxyethyl)phenoxy]propanoic acid](/img/structure/B3167964.png)



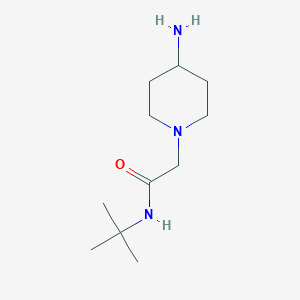
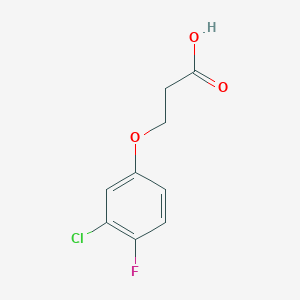
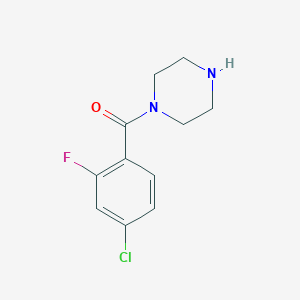
![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B3168017.png)


